

SHP099: An Allosteric Inhibitor of SHP2 for Therapeutic Intervention

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Compound of Interest		
Compound Name:	SHP099	
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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] As a critical component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, SHP2 is essential for regulating cell proliferation, differentiation, and survival.[2] Dysregulation of SHP2 activity, often through activating mutations, is implicated in developmental disorders such as Noonan syndrome and various malignancies, including leukemia, lung cancer, and breast cancer.[1][2] The oncogenic potential of SHP2 has established it as a compelling target for cancer therapy. **SHP099** is a first-in-class, potent, and selective allosteric inhibitor of SHP2.[1] This technical guide provides an in-depth overview of **SHP099**, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action

SHP2 is composed of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain, leading to auto-inhibition.[3] Upon activation by binding to phosphotyrosine residues on upstream signaling partners, a conformational change occurs, releasing this auto-inhibition and allowing substrate access to the catalytic site.

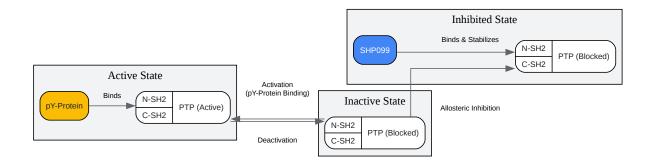




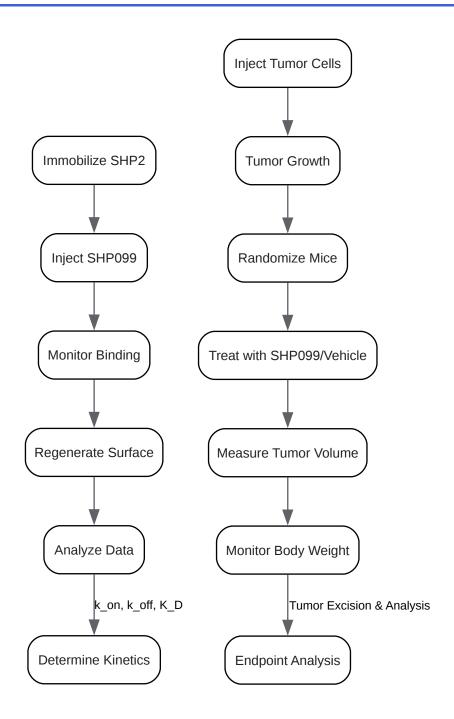


SHP099 functions as an allosteric inhibitor by stabilizing the auto-inhibited conformation of SHP2.[1] It binds to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive state.[1] This prevents the catalytic activation of SHP2 and subsequently blocks downstream signaling through the RAS-ERK pathway.[1]









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